N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide
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Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C20H21N3O7S and its molecular weight is 447.46. The purity is usually 95%.
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Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide, also known as teclozan, is a synthetic organic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of the biological activity of teclozan, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
Teclozan features a benzo[d][1,3]dioxole moiety and an isothiazolidin derivative , which are crucial for its biological interactions. The molecular formula of teclozan is C21H23N3O5 with a molecular weight of approximately 397.4 g/mol. The structural characteristics contribute to its stability and bioactivity.
Research indicates that teclozan may exert its biological effects through several mechanisms:
- Anticancer Activity : Preliminary studies suggest that teclozan can induce apoptosis and cause cell cycle arrest in cancer cells. It has been shown to interfere with specific biochemical pathways regulating cell proliferation and survival, particularly promoting apoptotic pathways in various cancer cell lines.
- Antibacterial Properties : Teclozan has also been investigated for its antibacterial activity. It is believed to inhibit bacterial growth by disrupting cellular processes essential for bacterial survival.
Biological Activity Data
The following table summarizes the biological activities observed for teclozan across various studies:
Case Studies and Research Findings
-
Anticancer Efficacy :
- A study evaluated the anticancer properties of teclozan against various cancer cell lines, revealing IC50 values ranging from 328 to 644 nM for CCRF-CEM and MIA PaCa-2 cells. These findings indicate that structural modifications can enhance its efficacy against specific cancer types .
-
Antibacterial Studies :
- In vitro experiments demonstrated that teclozan exhibits significant antibacterial activity against common pathogens. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
- Toxicological Assessment :
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7S/c1-28-16-6-4-14(23-7-2-8-31(23,26)27)10-15(16)22-20(25)19(24)21-11-13-3-5-17-18(9-13)30-12-29-17/h3-6,9-10H,2,7-8,11-12H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXNXYAFHATPTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.